molecular formula C20H26N2O2 B4936897 [1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone

[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone

Cat. No.: B4936897
M. Wt: 326.4 g/mol
InChI Key: CSMYMGQAVMEUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the ethenylbenzoyl group through Friedel-Crafts acylation. The reaction conditions usually require anhydrous solvents and catalysts such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogenated reagents, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential to treat neurological disorders. Its interaction with neurotransmitter receptors could lead to the development of novel treatments for conditions such as depression and anxiety.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.

Properties

IUPAC Name

[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYMGQAVMEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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